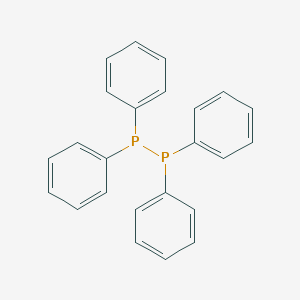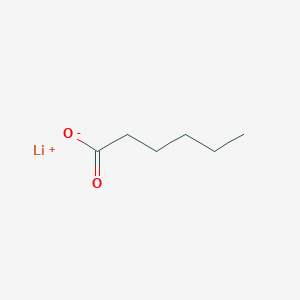
Lithium caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium caproate is a chemical compound that is widely used in scientific research due to its unique properties. It is a salt of lithium and caproic acid and is often used as a pharmacological agent in the study of various biological processes.
Mécanisme D'action
The mechanism of action of lithium caproate is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of serotonin and norepinephrine, which are important neurotransmitters involved in mood regulation.
Effets Biochimiques Et Physiologiques
Lithium caproate has been shown to have several biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. It can also increase the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium caproate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It also has a long half-life, which means that it remains active in the body for a longer period of time. However, it can be difficult to work with due to its hygroscopic nature, which means that it absorbs moisture from the air.
Orientations Futures
There are several future directions for the use of lithium caproate in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of lithium caproate.
Conclusion:
Lithium caproate is a valuable tool in scientific research due to its unique properties and potential therapeutic benefits. It has been shown to have a neuroprotective effect and can help to regulate mood and behavior. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
Lithium caproate can be synthesized by reacting lithium hydroxide with caproic acid. The reaction produces lithium caproate and water. The resulting compound is a white crystalline powder that is soluble in water and alcohol.
Applications De Recherche Scientifique
Lithium caproate is used in various scientific research applications, including the study of neurotransmitters, brain function, and the treatment of bipolar disorder. It has been shown to have a neuroprotective effect and can help to regulate mood and behavior.
Propriétés
Numéro CAS |
16577-51-8 |
|---|---|
Nom du produit |
Lithium caproate |
Formule moléculaire |
C6H11LiO2 |
Poids moléculaire |
122.1 g/mol |
Nom IUPAC |
lithium;hexanoate |
InChI |
InChI=1S/C6H12O2.Li/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
PNDUWCHQCLZPAH-UHFFFAOYSA-M |
SMILES isomérique |
[Li+].CCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCC(=O)[O-] |
SMILES canonique |
[Li+].CCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



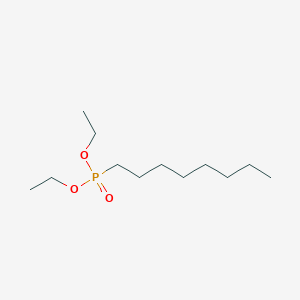




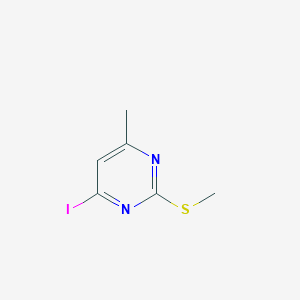

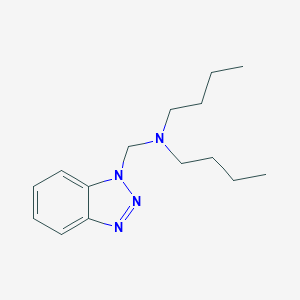


![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)


